Methyl 4-cyano-2-fluorobenzoate
Overview
Description
Methyl 4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol . It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 2-position on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-bromo-2-fluorobenzoate with zinc cyanide in the presence of palladium tetrakis(triphenylphosphine) as a catalyst. The reaction is carried out in anhydrous N,N-dimethylformamide at 80°C under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Reduction Reactions: Reagents like hydrogen gas in the presence of a catalyst such as Raney nickel are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the cyano or fluorine groups are replaced by other functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 4-cyano-2-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the associated metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-3-fluorobenzoate
- Methyl 2-cyano-4-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
Uniqueness
Methyl 4-cyano-2-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-cyano-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSFXVSAECXZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570925 | |
Record name | Methyl 4-cyano-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175596-01-7 | |
Record name | Methyl 4-cyano-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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